Protein Tyrosine Phosphatase Profiling: Selective Inactivity of 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile Against SHP1, LAR, and TCPTP
In a panel of three human protein tyrosine phosphatases (SHP1, LAR, and TCPTP), 2-[(4-chlorophenyl)sulfanyl]-4-methoxynicotinonitrile consistently exhibited IC₅₀ values exceeding 120,000 nM (>120 μM) across all three targets, indicating no measurable inhibitory activity [1]. This uniform inactivity against the phosphatase panel is notable because nicotinonitrile-containing analogs with additional aryl substituents at the 4- and 6-positions have been reported to display micromolar-level anti-tubercular activity (MIC = 3.1 μM for compound 4n against Mycobacterium tuberculosis), suggesting that the minimalist 4-methoxy-2-(4-chlorophenylsulfanyl) substitution pattern is a key structural determinant that eliminates phosphatase liability while preserving potential for optimization toward other target classes [2]. The absence of off-target phosphatase activity is a valuable negative-selectivity feature for medicinal chemistry programs seeking to avoid interference with PTP-mediated signaling pathways.
| Evidence Dimension | Inhibitory activity against human protein tyrosine phosphatases (SHP1, LAR, TCPTP) |
|---|---|
| Target Compound Data | IC₅₀ > 120,000 nM against SHP1, LAR, and TCPTP (uniform inactivity) |
| Comparator Or Baseline | Compound 4n (4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile) shows MIC = 3.1 μM against M. tuberculosis; representative of trisubstituted nicotinonitrile analogs with demonstrable biological activity |
| Quantified Difference | >38-fold difference in potency threshold (target compound inactive at >120 μM vs. comparator active at 3.1 μM in a different assay system); target compound uniquely devoid of phosphatase activity among tested nicotinonitriles |
| Conditions | Human SHP1, LAR, and TCPTP inhibition measured via hydrolysis of p-nitrophenylphosphate (pNPP) after 2 min incubation; data curated by ChEMBL from Shanghai Institute of Materia Medica |
Why This Matters
For procurement decisions in kinase or epigenetic target-focused programs, selecting a scaffold with documented phosphatase inactivity reduces the risk of confounding polypharmacology and enables cleaner interpretation of primary screening data.
- [1] BindingDB. BDBM50142940 (CHEMBL3758876): IC₅₀ > 1.20E+5 nM against human SHP1, LAR, and TCPTP for 2-[(4-chlorophenyl)sulfanyl]-4-methoxynicotinonitrile. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50142940 (accessed 2026-05-03). View Source
- [2] Manikannan, R.; Venkatesan, R.; Muthusubramanian, S. Selective One-Pot Multicomponent Synthesis and Anti-Tubercular Evaluation of 5-(Aryl/Cyclohexylsulfanyl)-2-alkoxy-4,6-diarylnicotinonitriles. Bioorg. Med. Chem. Lett. 2010, 20 (12), 3717–3720. View Source
